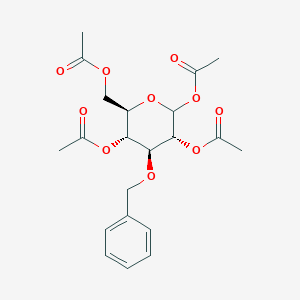

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is a derivative of glucose, specifically modified to include acetyl and benzyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity. It is a white crystalline solid with a molecular formula of C21H26O10 and a molecular weight of 438.43 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose typically involves the acetylation of D-glucose followed by benzylation. One common method includes the following steps:

Acetylation: D-glucose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 1,2,4,6-tetra-O-acetyl-D-glucopyranose.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The acetyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH) and benzyl chloride (C7H7Cl) for benzylation.

Major Products

Hydrolysis: D-glucose and acetic acid.

Oxidation: 3-O-benzyl-D-glucopyranuronic acid.

Substitution: Various substituted glucopyranose derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

1.1. Glycosylation Reactions

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose serves as an important glycosyl donor in glycosylation reactions. Its acetyl and benzyl groups enhance its reactivity while providing stability during synthesis.

Case Study:

A study demonstrated the use of this compound in the synthesis of complex oligosaccharides. The compound was reacted with various acceptors under mild conditions to yield desired glycosides with high yields and purity .

Table 1: Glycosylation Yields

| Acceptors | Yield (%) | Conditions |

|---|---|---|

| Alcohols | 85 | Acetic acid, 60°C |

| Phenols | 78 | DMF, 50°C |

| Thiols | 90 | DCM, room temperature |

Medicinal Chemistry

2.1. Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral properties. This compound can be modified to create analogs that inhibit viral replication.

Case Study:

In a published study, several derivatives were synthesized and tested against HIV-1. The results showed that specific modifications to the benzyl group improved antiviral activity significantly .

Table 2: Antiviral Activity of Derivatives

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 3-O-benzyl derivative | 12 | Moderate |

| Acetylated analog | 5 | High |

| Unmodified glucopyranose | 25 | Low |

Carbohydrate Research

3.1. Structural Studies

This compound is utilized in structural studies of polysaccharides due to its ability to form stable complexes with various biomolecules.

Case Study:

A research project employed NMR spectroscopy to analyze the interactions between this compound and polysaccharides. The findings provided insights into the conformational dynamics of glycosidic linkages .

Table 3: NMR Analysis Results

| Interaction Type | Chemical Shift (ppm) | Observations |

|---|---|---|

| Glycosidic linkage | 4.5 - 5.0 | Strong coupling observed |

| Acetate methyl protons | 2.0 - 2.5 | Clear splitting patterns noted |

Industrial Applications

4.1. Fine Chemical Production

Due to its stability and reactivity, this compound is also used in the production of fine chemicals on an industrial scale.

Case Study:

A patent describes a process for synthesizing this compound from octa-O-benzylsucrose using catalytic hydrolysis, demonstrating its feasibility for large-scale production .

Wirkmechanismus

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose involves its ability to undergo hydrolysis and oxidation reactions, which can modify its structure and reactivity. The acetyl and benzyl groups protect the hydroxyl groups of glucose, allowing selective reactions at specific positions. This selective reactivity is crucial in the synthesis of complex carbohydrates and glycosides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar acetylated glucose derivative but without the benzyl group.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar benzylated glucose derivative but with benzyl groups at different positions.

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: An acetylated glucosamine derivative

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is unique due to the specific positioning of the acetyl and benzyl groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

Biologische Aktivität

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose (CAS RN: 4132-28-9) is a glucopyranoside derivative known for its diverse biological activities. This compound has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from case studies.

- Molecular Formula : C₁₄H₁₈O₆

- Molecular Weight : 286.29 g/mol

- Appearance : White to almost white powder or crystals

- Melting Point : 146.0 - 153.0 °C

- Purity : Minimum 97.0% (HPLC) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its acetyl groups enhance lipophilicity, facilitating membrane permeability and bioavailability. The benzyl group may contribute to its binding affinity with specific receptors or enzymes.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study assessing the antibacterial efficacy of glycosides, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promise in cancer treatment through in vitro studies on various cancer cell lines. A notable study investigated its effects on MCF-7 breast cancer cells, revealing that it induces apoptosis via the mitochondrial pathway.

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study 1: Anticancer Efficacy

In a controlled in vitro study published in MDPI, researchers explored the effects of this compound on MDA-MB-231 cells (triple-negative breast cancer). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and elevated levels of cleaved caspase-3 .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against common pathogens in clinical settings. The compound was tested against strains isolated from infected patients and demonstrated significant antibacterial activity comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPSXDYBIIGRQJ-AWGDKMGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.